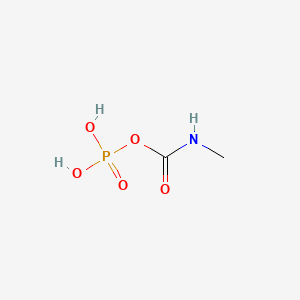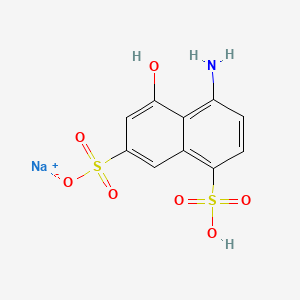
beta-L-Xylulofuranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-L-Xylulofuranose: is a rare sugar that belongs to the class of monosaccharides. It is the furanose form of L-xylose and has a beta configuration at the anomeric center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Xylulofuranose can be achieved through several methods. One notable method involves the use of 3,4-O-xylylene-protected thioglycoside donors, which allows for stereoselective beta-xylulofuranosylation . This method has been applied to synthesize complex structures, such as the pentasaccharide repeating unit from the lipopolysaccharide O-antigen of Yersinia enterocolitica .
Industrial Production Methods: Industrial production of this compound is challenging due to its complex synthesis and low yield. advancements in biotechnological methods, such as the use of xylitol 4-dehydrogenase for the biotransformation of xylitol to L-xylulose, have shown promise .
Chemical Reactions Analysis
Types of Reactions: Beta-L-Xylulofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its isomerization to alpha-D-xylulofuranose, catalyzed by xylose isomerase .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include divalent metal ions, which are essential for the isomerization process . The reaction conditions often involve specific pH levels and temperatures to optimize the yield and selectivity of the desired products.
Major Products: The major products formed from the reactions of this compound include alpha-D-xylulofuranose and other derivatives that can be used in various biochemical applications .
Scientific Research Applications
Beta-L-Xylulofuranose has a wide range of applications in scientific research:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of complex carbohydrates and glycoconjugates .
Biology: In biological research, it is employed in the study of metabolic pathways and enzyme mechanisms, particularly those involving xylose isomerase .
Industry: In the industrial sector, it is used in the production of rare sugars and other valuable biochemicals .
Mechanism of Action
The mechanism of action of beta-L-Xylulofuranose involves its interaction with specific enzymes and molecular targets. For instance, xylose isomerase catalyzes the reversible isomerization of this compound to alpha-D-xylulofuranose in the presence of divalent metal ions . This process involves the opening of the furanose ring and the formation of a cis-ene diol intermediate .
Comparison with Similar Compounds
L-Xylulose: Another rare sugar with similar structural properties.
D-Xylulose: The enantiomer of L-Xylulose, often used in comparative studies.
Beta-D-Xylulofuranose: The D-enantiomer of beta-L-Xylulofuranose.
Uniqueness: this compound is unique due to its beta configuration and its specific interactions with enzymes like xylose isomerase. Its structural properties make it a valuable compound for various biochemical and industrial applications .
Properties
CAS No. |
1932596-80-9 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(2S,3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m0/s1 |
InChI Key |
LQXVFWRQNMEDEE-LMVFSUKVSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@](O1)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(O1)(CO)O)O)O |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


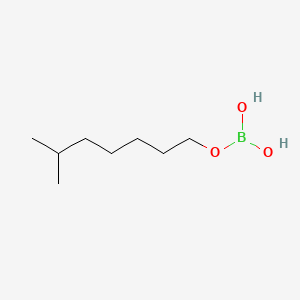

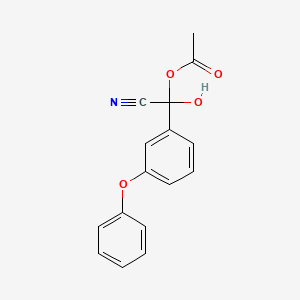
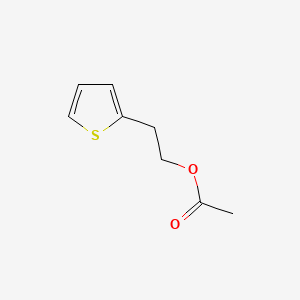
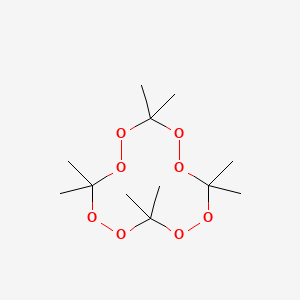
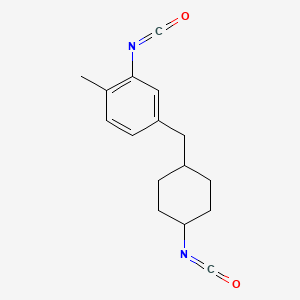


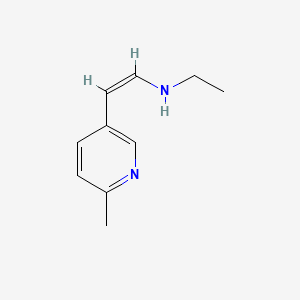
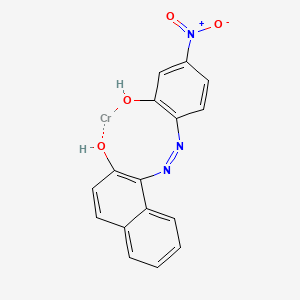
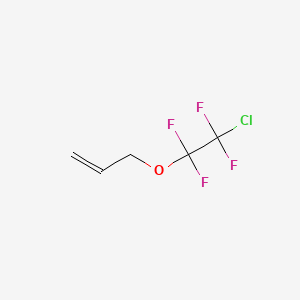
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)
